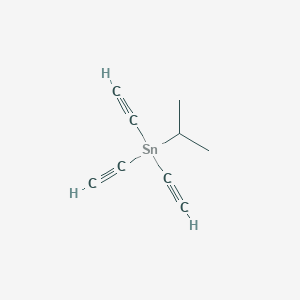
Triethynyl(propan-2-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethynyl(propan-2-yl)stannane: is an organotin compound characterized by the presence of three ethynyl groups and a propan-2-yl group attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethynyl(propan-2-yl)stannane can be synthesized through various methods, including:
Stille Coupling Reaction: This method involves the coupling of an organotin reagent with an organic halide in the presence of a palladium catalyst.
Direct Stannylation: This method involves the direct introduction of a tin atom into an organic molecule using stannylating agents such as tributyltin hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Stille coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Triethynyl(propan-2-yl)stannane can undergo oxidation reactions to form various oxidized tin compounds.
Reduction: Reduction reactions can convert this compound into lower oxidation state tin compounds.
Substitution: The ethynyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized tin compounds.
Reduction: Reduced tin compounds.
Substitution: Substituted organotin compounds.
Scientific Research Applications
Chemistry: Triethynyl(propan-2-yl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions .
Biology: Organotin compounds, including this compound, have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore the potential use of organotin compounds in drug development, particularly for their ability to interact with biological macromolecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form strong carbon-tin bonds .
Mechanism of Action
The mechanism of action of triethynyl(propan-2-yl)stannane involves its ability to form strong bonds with carbon atoms, facilitating various chemical reactions. The tin atom in the compound can act as a Lewis acid, accepting electron pairs from nucleophiles and promoting bond formation . This property is particularly useful in catalysis and organic synthesis.
Comparison with Similar Compounds
Trichloro(propan-2-yl)stannane: This compound has three chlorine atoms instead of ethynyl groups and is used in different chemical reactions.
Tributyl(propan-2-yl)stannane: This compound has three butyl groups and is used in similar applications but with different reactivity.
Uniqueness: Triethynyl(propan-2-yl)stannane is unique due to the presence of ethynyl groups, which provide distinct reactivity and enable the formation of strong carbon-tin bonds. This makes it particularly valuable in organic synthesis and materials science .
Properties
CAS No. |
65886-45-5 |
|---|---|
Molecular Formula |
C9H10Sn |
Molecular Weight |
236.89 g/mol |
IUPAC Name |
triethynyl(propan-2-yl)stannane |
InChI |
InChI=1S/C3H7.3C2H.Sn/c1-3-2;3*1-2;/h3H,1-2H3;3*1H; |
InChI Key |
XBUWANOIIHCDME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Sn](C#C)(C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


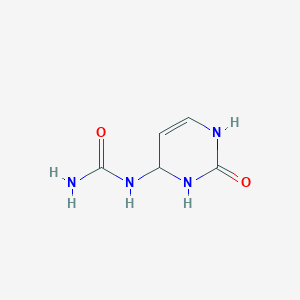

![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
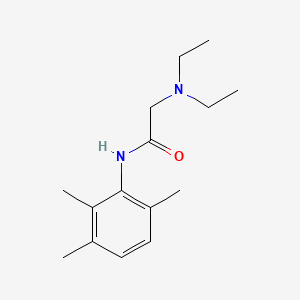
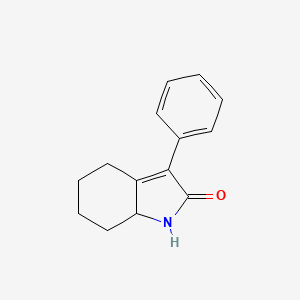
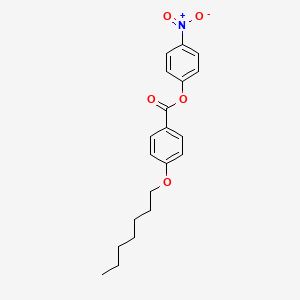
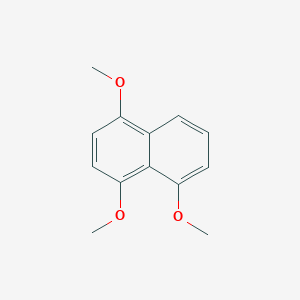
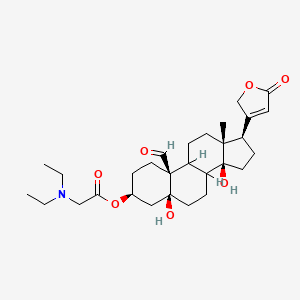
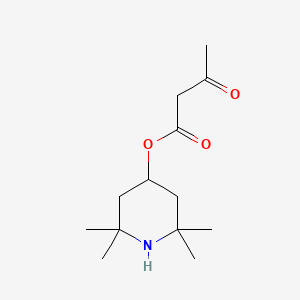

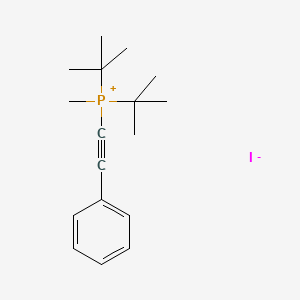
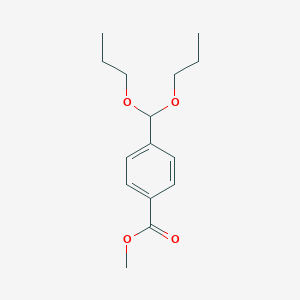
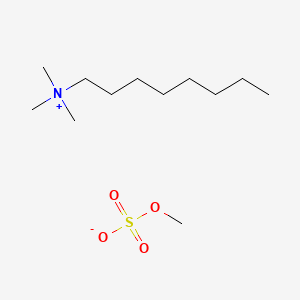
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
